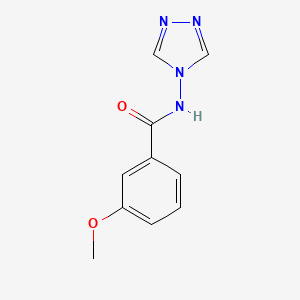

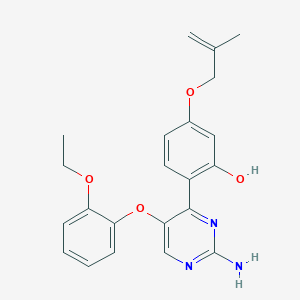

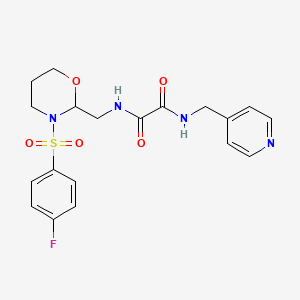

![molecular formula C16H14N2O3S2 B2661802 N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide CAS No. 941924-81-8](/img/structure/B2661802.png)

N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazole-based compounds are often used in the development of fluorescent probes . For example, a compound called 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) was developed for selectively sensing Cysteine (Cys) over other analytes .

Synthesis Analysis

Functionalized benzo[d]thiazolyl (BT) sulfones can be synthesized based on the reunion of alkyl BT sulfones and various electrophiles . All important aspects of this coupling reaction, including relevant and undesirable side reactions, are evaluated by means of calculations and competitive experiments .Molecular Structure Analysis

The structure of benzo[d]thiazolyl (BT) sulfones and their derivatives can be characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA and powder XRD techniques .Chemical Reactions Analysis

Benzo[d]thiazolyl (BT) sulfones can undergo various chemical reactions, including coupling reactions with various electrophiles .Physical And Chemical Properties Analysis

Benzo[d]thiazole-based compounds, such as BT-AC, can exhibit fluorescence properties. BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of Cys .科学的研究の応用

Psychotropic, Anti-inflammatory, and Cytotoxic Activity

Compounds related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide have been synthesized and found to possess notable psychotropic, anti-inflammatory, and cytotoxic activities. These compounds have demonstrated marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. The biological activities have been correlated with their structural characteristics and physicochemical parameters, highlighting the therapeutic potential of such compounds in treating various conditions (Zablotskaya et al., 2013).

Antimicrobial and Antitubercular Agents

Novel sulfonyl derivatives incorporating thiazole moieties have been developed and shown moderate to significant antibacterial and antifungal activities. Specific compounds have demonstrated excellent antitubercular activity, positioning them as promising candidates for further investigation as antimicrobial and antitubercular agents (Suresh Kumar et al., 2013).

Carbonic Anhydrase Inhibitors

Metal complexes of heterocyclic sulfonamides, closely related to N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide, have shown strong inhibitory properties against carbonic anhydrase isoenzymes. These complexes offer a novel approach to designing inhibitors with potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Büyükkıdan et al., 2013).

Luminescent Properties for White Light Emission

Benzothiazole derivatives have been explored for their luminescent properties, with applications in white light emission. By doping these compounds into a polymer matrix at specific proportions, white-light emission with desirable chromaticity coordinates can be achieved, offering a flexible and straightforward method for creating white-light-emitting devices (Lu et al., 2017).

Corrosion Inhibitors

Benzothiazole derivatives have also been investigated as corrosion inhibitors for carbon steel in acidic solutions. These compounds offer high inhibition efficiency, surpassing previously reported inhibitors from the benzothiazole family. Their ability to adsorb onto surfaces via both physical and chemical means suggests their potential in protecting metals against corrosion (Hu et al., 2016).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzothiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c19-16(8-9-23(20,21)13-4-2-1-3-5-13)18-12-6-7-15-14(10-12)17-11-22-15/h1-7,10-11H,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNVAYJANCFGART-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-3-(phenylsulfonyl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

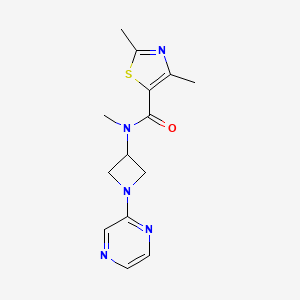

![5-Tert-butyl-2-methyl-N-[2-(prop-2-enoylamino)ethyl]furan-3-carboxamide](/img/structure/B2661724.png)

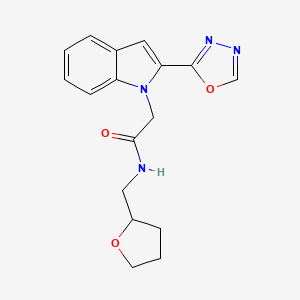

![1-(benzo[d]thiazol-2-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2661725.png)

![tert-Butyl (1-azaspiro[4.4]nonan-3-yl)carbamate](/img/structure/B2661735.png)

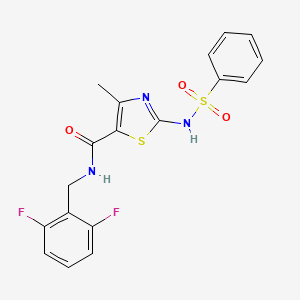

![5-methyl-4-{[4-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2661736.png)

![4-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,3-oxazole](/img/structure/B2661738.png)